molecular formula C17H18ClN3O3 B252257 N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide

Cat. No. B252257
M. Wt: 347.8 g/mol
InChI Key: OWBYMGZJOWMZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, which play important roles in immune responses, hematopoiesis, and inflammation. CP-690,550 is a potent inhibitor of JAK3, which is primarily expressed in immune cells, and has been studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.

Mechanism of Action

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide inhibits the activity of JAK3 by binding to its ATP-binding site, which prevents the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. This leads to the suppression of cytokine signaling and the inhibition of immune cell activation and proliferation.
Biochemical and physiological effects:
N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been shown to reduce the levels of inflammatory cytokines and chemokines in vitro and in vivo, and to inhibit the activation and proliferation of T cells and B cells. It has also been shown to reduce the severity of disease in animal models of autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune cell signaling and function. However, it is important to note that N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide may have off-target effects on other JAK family members, such as JAK1 and JAK2, which could affect the interpretation of experimental results.

Future Directions

1. Further studies are needed to investigate the long-term safety and efficacy of N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide in human clinical trials.
2. Combination therapy with N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide and other immunomodulatory agents may enhance its therapeutic potential in autoimmune and inflammatory diseases.
3. The development of more selective JAK3 inhibitors with improved pharmacokinetic properties and reduced off-target effects could lead to the discovery of new therapeutic agents for immune-mediated diseases.
4. The role of JAK3 in other physiological processes, such as hematopoiesis and development, warrants further investigation.
5. The use of N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide as a research tool to study the role of JAK3 in immune cell signaling and function could lead to the discovery of new targets for therapeutic intervention in immune-mediated diseases.

Synthesis Methods

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide can be synthesized by several methods, including the reaction of 6-methyl-3-pyridinecarboxylic acid with 2-chlorophenoxyacetyl chloride in the presence of triethylamine, followed by the reaction with 2-aminoethylamine. The product can be purified by recrystallization or column chromatography.

Scientific Research Applications

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the production of various cytokines, including interleukin-2, interleukin-4, interleukin-6, interleukin-12, and interferon-gamma, which are involved in the pathogenesis of these diseases.

properties

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

N-[2-[[2-(2-chlorophenoxy)acetyl]amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H18ClN3O3/c1-12-6-7-13(10-21-12)17(23)20-9-8-19-16(22)11-24-15-5-3-2-4-14(15)18/h2-7,10H,8-9,11H2,1H3,(H,19,22)(H,20,23)

InChI Key

OWBYMGZJOWMZDM-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=CC=C2Cl

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=CC=C2Cl

solubility

52.2 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.